

# Ruzinurad: A Selective URAT1 Inhibitor for Hyperuricemia and Gout

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Ruzinurad (also known as SHR4640) is an investigational small molecule that acts as a potent and selective inhibitor of the Urate Transporter 1 (URAT1).[1] Developed by Jiangsu Hengrui Pharmaceuticals, Ruzinurad is currently in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] By specifically targeting URAT1, a key protein responsible for the reabsorption of uric acid in the kidneys, Ruzinurad promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] Clinical trials have demonstrated its efficacy in reducing sUA both as a monotherapy and in combination with existing treatments like febuxostat, offering a promising new therapeutic option for patients with gout who are unable to achieve target sUA levels with current standards of care.[4][5]

# **Introduction to Hyperuricemia and Gout**

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints. This deposition is a direct consequence of chronic hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. The management of gout primarily focuses on lowering sUA levels to prevent crystal formation and dissolve existing tophi. While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat are the first-line therapies, a significant portion of patients fail to reach the target sUA levels with XOI monotherapy. This has driven the development of novel therapeutic agents, including selective URAT1 inhibitors like **Ruzinurad**.[4]



## **Mechanism of Action: Selective URAT1 Inhibition**

The kidneys play a crucial role in maintaining uric acid homeostasis. Uric acid is freely filtered by the glomerulus and then undergoes a complex process of reabsorption and secretion in the renal tubules. URAT1, encoded by the SLC22A12 gene, is a key transporter located on the apical membrane of proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[6]

**Ruzinurad** exerts its therapeutic effect by selectively inhibiting URAT1. By blocking this transporter, **Ruzinurad** effectively reduces the reabsorption of uric acid, leading to increased urinary excretion of uric acid and a subsequent reduction in sUA levels.[3] The selectivity of **Ruzinurad** for URAT1 over other renal transporters, such as OAT1, OAT3, and ABCG2, is a critical aspect of its design, aiming to minimize off-target effects and improve its safety profile compared to older, non-selective uricosuric agents.[3][7]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Ruzinurad in the Renal Proximal Tubule.



# Pharmacological Profile Pharmacodynamics

Clinical studies have consistently demonstrated the dose-dependent sUA-lowering effect of **Ruzinurad**. In a Phase 2 study involving Chinese subjects with hyperuricemia, once-daily administration of 5 mg and 10 mg of **Ruzinurad** for five weeks resulted in a significant reduction in sUA levels compared to placebo.[8]

### **Pharmacokinetics**

A Phase 1 study in healthy Chinese male volunteers evaluated the effect of food on the pharmacokinetics of a single 10 mg oral dose of **Ruzinurad**. The study found that a high-fat, high-calorie meal did not significantly affect the main pharmacokinetic parameters, suggesting that **Ruzinurad** can be administered with or without food.[9] While specific values for Cmax, AUC, and half-life from this single-dose study under fasted conditions are not detailed in the available literature, the geometric mean ratios for AUC were within the standard bioequivalence criteria.[9] Another study on the drug-drug interaction with febuxostat showed no clinically relevant pharmacokinetic interactions between the two drugs.[10] A study in individuals with mild to moderate hepatic impairment found no clinically significant impact on the pharmacokinetics of **Ruzinurad**, suggesting no dose adjustment is necessary in this population.[11]

Table 1: Summary of Key Pharmacological Properties of Ruzinurad



| Parameter           | Finding                                                                          | Citation |
|---------------------|----------------------------------------------------------------------------------|----------|
| Mechanism of Action | Selective inhibitor of URAT1 (SLC22A12)                                          | [1][3]   |
| Primary Indication  | Hyperuricemia and Gout                                                           | [1]      |
| Food Effect         | No clinically significant effect on Cmax and AUC                                 | [9]      |
| Drug Interactions   | No clinically relevant pharmacokinetic interaction with febuxostat               | [10]     |
| Hepatic Impairment  | No clinically relevant impact on pharmacokinetics in mild to moderate impairment | [11]     |

## **Clinical Efficacy and Safety**

**Ruzinurad** has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials, demonstrating its efficacy and a generally well-tolerated safety profile.

## **Phase 2 Clinical Trials**

A randomized, double-blind, dose-ranging Phase 2 study in Chinese subjects with hyperuricemia showed that after 5 weeks of treatment, the proportion of subjects achieving the target sUA level of ≤360 µmol/L was significantly higher in the 5 mg (32.5%) and 10 mg (72.5%) **Ruzinurad** groups compared to the placebo group (0%).[8] The mean percent reduction in sUA from baseline at week 5 was 32.7% for the 5 mg dose and 46.8% for the 10 mg dose, both statistically significant compared to placebo (5.9% reduction).[8]

Another Phase 2 study evaluated the efficacy and safety of **Ruzinurad** in combination with febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[5] After 12 weeks, a significantly greater proportion of patients in the **Ruzinurad** 5 mg (53.1%) and 10 mg (56.9%) groups achieved the target sUA level of ≤360 µmol/L compared to the placebo group (13.7%).[4]

Table 2: Efficacy of Ruzinurad in a Phase 2 Combination Therapy Trial (12 Weeks)



| Treatment<br>Group              | N  | Proportion<br>Achieving sUA<br>≤360 µmol/L | Odds Ratio<br>(95% CI) vs.<br>Placebo | p-value vs.<br>Placebo |
|---------------------------------|----|--------------------------------------------|---------------------------------------|------------------------|
| Ruzinurad 10 mg<br>+ Febuxostat | 51 | 56.9%                                      | 8.7 (3.3–23.2)                        | <0.0001                |
| Ruzinurad 5 mg<br>+ Febuxostat  | 49 | 53.1%                                      | 7.1 (2.7–18.9)                        | <0.0001                |
| Placebo +<br>Febuxostat         | 51 | 13.7%                                      | -                                     | -                      |

Data from a 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study. [4][5]

### **Phase 3 Clinical Trials**

**Ruzinurad** has completed Phase 3 trials for the treatment of gout flares.[2] A multicenter, randomized, double-blind, allopurinol-controlled study (NCT04956432) has been conducted to further evaluate the efficacy and safety of **Ruzinurad** in subjects with gout.[12] The results from these pivotal trials will be crucial for its potential regulatory approval.

## **Safety and Tolerability**

Across the clinical trials, **Ruzinurad** has been generally well-tolerated.[4][8] In the combination therapy study with febuxostat, the incidence of treatment-emergent adverse events (TEAEs) was comparable between the **Ruzinurad** and placebo groups.[4] The most common TEAEs were gout flares, which is an expected on-target effect when initiating urate-lowering therapy.[4] Most TEAEs were mild to moderate in severity, and no TEAEs led to treatment discontinuation or death.[5]

# Experimental Protocols In Vitro URAT1 Inhibition Assay

A common method to assess the inhibitory activity of compounds against URAT1 is a cell-based uric acid uptake assay.

## Foundational & Exploratory



Objective: To determine the in vitro potency (e.g., IC50) of a test compound in inhibiting URAT1-mediated uric acid transport.

#### Materials:

- Human Embryonic Kidney (HEK293) cells stably transfected with a human URAT1 expression vector.
- Non-transfected HEK293 cells (as a negative control).
- Cell culture medium (e.g., DMEM) with supplements.
- Radio-labeled [14C]-uric acid or a fluorescent substrate.
- Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).
- Test compound (**Ruzinurad**) and a reference inhibitor (e.g., benzbromarone).
- Scintillation counter or fluorescence plate reader.

#### Protocol:

- Cell Culture: Culture both URAT1-expressing and non-transfected HEK293 cells in appropriate culture flasks until they reach a suitable confluency.
- Seeding: Seed the cells into multi-well plates (e.g., 24-well or 96-well) and allow them to adhere and grow for 24-48 hours.
- Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.
- Uptake Initiation: Initiate the uptake of uric acid by adding a solution containing [14C]-uric acid (or a fluorescent substrate) to each well.
- Uptake Termination: After a specific incubation time (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.







- Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
- Data Analysis: Calculate the URAT1-specific uptake by subtracting the uptake in non-transfected cells from that in URAT1-expressing cells. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.





Click to download full resolution via product page

Figure 2: Experimental Workflow for an In Vitro URAT1 Inhibition Assay.



## Phase 3 Clinical Trial Design (Illustrative Example)

The following is a representative design for a Phase 3 clinical trial evaluating the efficacy and safety of **Ruzinurad**.

Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of **Ruzinurad** in Combination with a Xanthine Oxidase Inhibitor (XOI) in Patients with Gout and Inadequate Response to XOI Monotherapy.

Primary Objective: To evaluate the superiority of **Ruzinurad** in combination with an XOI compared to placebo with an XOI in achieving a target serum uric acid (sUA) level of <6 mg/dL at 6 months.

Study Population: Adult patients with a diagnosis of gout and a screening sUA level ≥6.5 mg/dL despite stable treatment with an XOI for at least 4 weeks.

#### Study Design:

- Screening Phase (4 weeks): Patients continue their stable XOI dose.
- Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive Ruzinurad (e.g.,
   5 mg or 10 mg once daily) or placebo, in addition to their ongoing XOI therapy.
- Treatment Phase (12 months): Patients receive the double-blind study medication.
- Follow-up Phase (4 weeks): Safety follow-up after the last dose of study medication.

#### Key Endpoints:

- Primary Efficacy Endpoint: Proportion of patients with sUA <6 mg/dL at Month 6.</li>
- Secondary Efficacy Endpoints:
  - Proportion of patients with sUA <5 mg/dL at Month 6.</li>
  - Mean percent change in sUA from baseline to Month 6.
  - Proportion of patients with resolution of tophi at Month 12.



- Frequency of gout flares.
- Safety Endpoints: Incidence of adverse events, serious adverse events, and changes in laboratory parameters.



Click to download full resolution via product page

Figure 3: Logical Flow of a Phase 3 Clinical Trial for Ruzinurad.

## Conclusion

**Ruzinurad** is a promising, selective URAT1 inhibitor that has demonstrated significant efficacy in lowering serum uric acid levels in patients with hyperuricemia and gout. Its targeted mechanism of action, favorable safety profile observed in clinical trials to date, and the potential for use in combination with existing therapies position it as a valuable future addition to the therapeutic armamentarium for the management of gout. The completion of ongoing Phase 3 trials will provide a more definitive assessment of its long-term efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Ruzinurad Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Switching from febuxostat to dotinurad, a novel selective urate reabsorption inhibitor, may substantially reduce serum urate levels, through URAT1 inhibition, potentially without adversely affecting ABCG2 function: findings from the SWITCH SURI study [frontiersin.org]
- 4. hcplive.com [hcplive.com]
- 5. OP0129 A 12-WEEK, MULTICENTER, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED, PHASE 2 STUDY OF RUZINURAD (SHR4640) IN COMBINATION WITH FEBUXOSTAT FOR PRIMARY GOUT AND HYPERURICEMIA WITH AN INADEQUATE RESPONSE TO FEBUXOSTAT ALONE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. explorationpub.com [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with hyperuricaemia: a randomized controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Hepatic Impairment on the Pharmacokinetics and Pharmacodynamics of SHR4640, a Selective Human Urate Transport... [ouci.dntb.gov.ua]
- 12. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Ruzinurad: A Selective URAT1 Inhibitor for Hyperuricemia and Gout]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181943#ruzinurad-as-a-selective-urat1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com